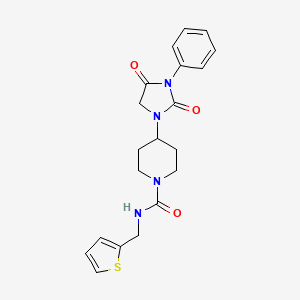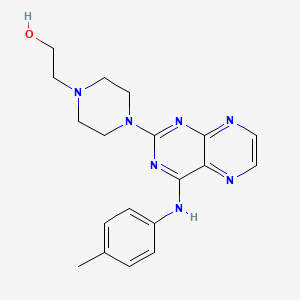![molecular formula C15H14N6OS B2997919 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034474-74-1](/img/structure/B2997919.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a benzo[c][1,2,5]thiadiazole unit . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole-based compounds have been synthesized for various applications. For instance, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer into a 2D framework .Molecular Structure Analysis
The benzo[c][1,2,5]thiadiazole motif is a common component in electron donor-acceptor (D-A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is a part of a broader category of chemicals that have been used in the synthesis of innovative heterocycles. For instance, compounds incorporating a thiadiazole moiety have been synthesized and examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural applications (Fadda et al., 2017).
Antimicrobial Activity
Derivatives of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide have been explored for their antibacterial and antifungal activities. These compounds were synthesized and characterized, displaying significant activity against both gram-positive and gram-negative bacteria as well as various fungi (Patel & Patel, 2015).
Antitumor and Antibacterial Agents
Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, related to the compound , have been synthesized and evaluated for their in vitro activity against human tumor cell lines and antibacterial activity. These studies have shown that some derivatives possess higher activity than standard drugs, indicating their potential in cancer therapy and infection control (Hafez et al., 2017).
Cytotoxic Activity
Studies on thiadiazole derivatives, including N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, have revealed significant cytotoxic activity against various human cancer cell lines. This suggests their utility in developing novel cancer treatments (Adhami et al., 2014).
Electrochemical Applications
N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been used as a selective sensing material in the development of a chromium ion-selective electrode. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).
Future Directions
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(18-10-4-3-5-11-14(10)20-23-19-11)12-8-13(17-9-16-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTSVYMXBPVERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

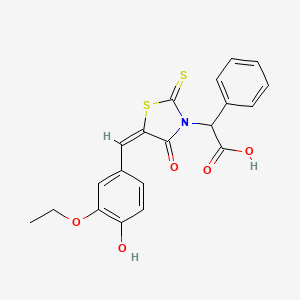
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)
![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)
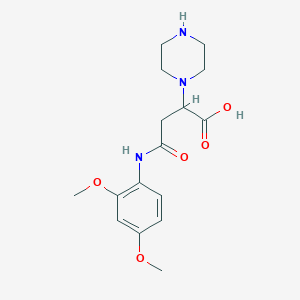
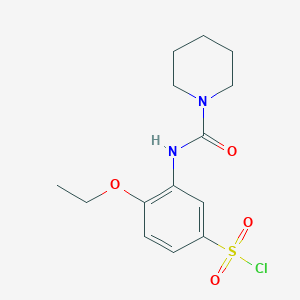
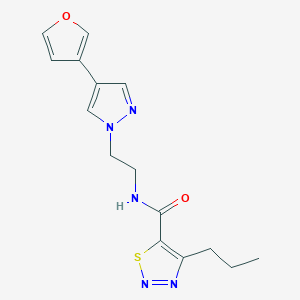
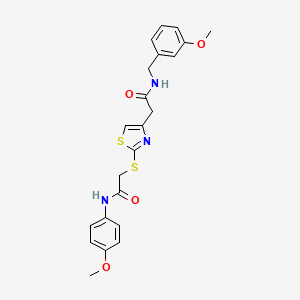
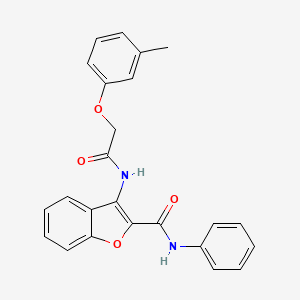
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)
![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone](/img/structure/B2997856.png)
